3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
Description
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is a fluorinated pyrazole derivative characterized by a trifluoroethyl substituent at the N1 position, methyl groups at C3 and C5, and a carbaldehyde functional group at C4. Notably, commercial availability of this compound has been discontinued (CymitQuimica, 2025), possibly indicating challenges in synthesis or stability .
Properties
IUPAC Name |
3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c1-5-7(3-14)6(2)13(12-5)4-8(9,10)11/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKZOSGMOIUOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 1006487-08-6) is a pyrazole derivative that has garnered interest for its potential biological activities. This compound is characterized by its unique trifluoroethyl group, which may influence its pharmacological properties. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C8H9F3N2O
- Molecular Weight : 206.17 g/mol
- CAS Number : 1006487-08-6
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various pyrazole compounds against bacterial strains and found that certain derivatives showed promising results in inhibiting the growth of E. coli and Staphylococcus aureus . The structural modifications in this compound may enhance its efficacy against these pathogens.
Anti-inflammatory Effects
Pyrazole compounds have been noted for their anti-inflammatory properties. In a comparative study, derivatives similar to this compound demonstrated the ability to inhibit nitric oxide production in macrophages, suggesting potential use in treating inflammatory conditions .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. For instance, related pyrazole derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation . This inhibition could have implications for developing treatments for depression and other mood disorders.
Study 1: Antimicrobial Screening
In a laboratory setting, a series of pyrazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated that modifications at the 4-position significantly enhanced antibacterial activity. Specifically, compounds with electron-withdrawing groups like trifluoroethyl exhibited increased potency against Gram-positive bacteria .
Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory effects of pyrazole derivatives reported that compounds similar to this compound effectively reduced edema in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Research Findings
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Impact of Fluorination
The trifluoroethyl group in the target compound significantly alters its physicochemical profile. Fluorine’s inductive effects increase electronegativity, enhancing metabolic stability and membrane permeability compared to non-fluorinated analogs like the phenyl-substituted derivative (MW 200.24) . The 2-fluoroethyl analog (MW 170.19) demonstrates that partial fluorination reduces molecular weight but may compromise lipophilicity and binding affinity relative to the trifluoroethyl variant .
Aromatic vs. Aliphatic Substituents
For instance, the o-tolyl analog (MW 214.26) exhibits reduced solubility due to its planar, hydrophobic structure , whereas the trifluoroethyl group balances lipophilicity with moderate steric demands.
Q & A
Q. What are the standard synthetic routes for 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with pyrazole core formation via cyclocondensation of hydrazines with diketones or β-ketoaldehydes. A critical step is the introduction of the trifluoroethyl group at the N1 position, often achieved through alkylation using 2,2,2-trifluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimization focuses on:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity for alkylation .
- Temperature : Controlled heating (60–80°C) minimizes side reactions like over-alkylation .
- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems .
Q. Table 1: Optimization Parameters for Trifluoroethyl Group Introduction
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF | >85% yield |
| Temperature | 70°C | Reduced byproducts |
| Reaction Time | 6–8 hours | Complete alkylation |
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray crystallography : Resolves the planar pyrazole core and substituent orientations. For example, the carbaldehyde group at C4 adopts a coplanar conformation with the pyrazole ring, confirmed by C–C bond lengths (~1.46 Å) .
- FT-IR : Key peaks include ν(C=O) at ~1680 cm⁻¹ (carbaldehyde) and ν(C–F) at ~1120 cm⁻¹ (trifluoroethyl group) .
- NMR : ¹H NMR shows singlet peaks for methyl groups (δ 2.2–2.5 ppm) and a deshielded aldehyde proton (δ 9.8–10.1 ppm) .
Q. How does the trifluoroethyl substituent influence the compound’s electronic and steric properties?
The electron-withdrawing trifluoroethyl group increases the electrophilicity of the carbaldehyde moiety, enhancing reactivity in nucleophilic additions (e.g., Schiff base formation). Steric effects from the trifluoroethyl group restrict rotation around the N1–C bond, leading to conformational rigidity, as observed in X-ray structures .
Advanced Research Questions
Q. How can conflicting biological activity data for pyrazole-4-carbaldehyde derivatives be resolved?
Discrepancies in bioactivity (e.g., antimicrobial vs. ineffective results) often arise from:
- Assay variability : Differences in microbial strains or cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .
- Solubility issues : Poor aqueous solubility of trifluoroethyl derivatives may limit bioavailability, necessitating formulation adjustments (e.g., DMSO co-solvents) .
- Metabolic stability : Hepatic metabolism of the trifluoroethyl group can reduce in vivo efficacy, requiring metabolic profiling .
Q. What strategies optimize regioselectivity in pyrazole functionalization?
- Directing groups : The carbaldehyde at C4 acts as an electron-withdrawing group, directing electrophilic substitutions to C3/C5 positions. For example, nitration occurs preferentially at C5 .
- Metal catalysis : Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) enable selective arylations at C3/C5 .
Q. Table 2: Comparative Reactivity of Pyrazole Positions
| Position | Reactivity Type | Example Reaction |
|---|---|---|
| C4 | Nucleophilic addition | Schiff base formation |
| C3/C5 | Electrophilic substitution | Nitration, halogenation |
Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor?
Docking studies suggest the carbaldehyde forms hydrogen bonds with ATP-binding site residues (e.g., hinge region of kinases), while the trifluoroethyl group enhances hydrophobic interactions. Mutagenesis experiments (e.g., Ala scanning) validate critical binding residues .
Q. How do structural analogs compare in biological activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
